molecular formula C12H16N2O3S B2411630 N1-cyclopropyl-N2-(2-methoxy-2-(thiophen-3-yl)ethyl)oxalamide CAS No. 1448066-15-6

N1-cyclopropyl-N2-(2-methoxy-2-(thiophen-3-yl)ethyl)oxalamide

Cat. No. B2411630
CAS RN: 1448066-15-6
M. Wt: 268.33
InChI Key: LFGABRAGTOCEDX-UHFFFAOYSA-N
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Description

Compounds with the oxalamide group (CONH2) are part of a larger class of compounds known as amides . They often exhibit interesting chemical and biological properties, making them valuable in various fields such as medicinal chemistry .


Molecular Structure Analysis

The molecular structure of a compound can be determined using various spectroscopic techniques such as NMR, IR, and MS . These techniques provide information about the types of atoms in the compound and how they are connected.


Chemical Reactions Analysis

The chemical reactions of a compound depend on its functional groups. For example, amides can undergo reactions such as hydrolysis, reduction, and reactions with nitrous acid .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include characteristics such as solubility, boiling point, melting point, and reactivity . These properties can be determined experimentally or predicted based on the compound’s structure .

Scientific Research Applications

Synthesis and Methodology

  • Synthesis of Di- and Mono-Oxalamides : A novel synthetic approach for N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides has been developed, applicable to the synthesis of various oxalamides including derivatives similar to N1-cyclopropyl-N2-(2-methoxy-2-(thiophen-3-yl)ethyl)oxalamide. This method offers high yield and operational simplicity, contributing to the field of anthranilic acid derivatives and oxalamides synthesis (Mamedov et al., 2016).

  • Reactivity of Oxalamide-Based Carbenes : The reactivity of oxalamide-based carbene, which is structurally related to the compound , was studied. The research revealed the potential for various chemical transformations, including cyclopropanation, highlighting the versatility of oxalamides in organic synthesis (Braun et al., 2012).

Biological and Chemical Properties

  • Antimicrobial and Antioxidant Studies : A study on ethyl 2-(4-methoxyphenyl)-3-(thiophene-2-carbonyl)cyclopropanecarboxylates, which shares structural similarities with the compound , demonstrated significant antibacterial and antifungal properties, as well as notable antioxidant potential. This suggests potential biological applications for similar compounds (Raghavendra et al., 2016).

  • Effects on Learning and Memory : Research on 2-(dialkylamino)ethyl-[(3-thiophenyl)methoxy] acetate(hydrochloride), a compound with structural resemblance, indicated its potential to facilitate learning and memory in mice, suggesting neuropharmacological applications for similar compounds (Jiang Jing-ai, 2006).

  • Polyamine Catabolism in Cell Death : The compound N1-ethyl-N11-[(cyclopropyl)methyl]-4,8,-diazaundecane, which is structurally related, was found to induce programmed cell death in certain cell types, suggesting a potential role in antitumor therapies (Ha et al., 1997).

Pharmacokinetic Properties

  • Copper-Catalyzed Coupling Reactions : A study involving Cu2O/N,N'-bis(thiophen-2-ylmethyl)oxalamide, a compound related in function, showed its effectiveness in Goldberg amidation, suggesting potential use in pharmaceutical synthesis (De et al., 2017).

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with biological systems. This is highly dependent on the specific compound and its intended use .

Safety and Hazards

The safety and hazards of a compound depend on its specific properties. Some general considerations include toxicity, flammability, and environmental impact .

Future Directions

The future directions for research on a compound depend on its properties and potential applications. This could include further studies to better understand its mechanism of action, development of synthesis methods, or exploration of new applications .

properties

IUPAC Name

N'-cyclopropyl-N-(2-methoxy-2-thiophen-3-ylethyl)oxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O3S/c1-17-10(8-4-5-18-7-8)6-13-11(15)12(16)14-9-2-3-9/h4-5,7,9-10H,2-3,6H2,1H3,(H,13,15)(H,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFGABRAGTOCEDX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(CNC(=O)C(=O)NC1CC1)C2=CSC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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